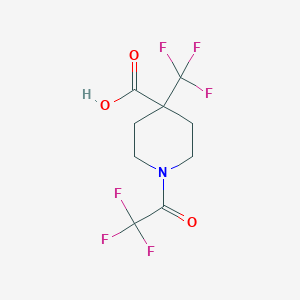

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H9F6NO3 |

|---|---|

Molecular Weight |

293.16 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C9H9F6NO3/c10-8(11,12)5(17)16-3-1-7(2-4-16,6(18)19)9(13,14)15/h1-4H2,(H,18,19) |

InChI Key |

ZXHKJVJAYMKVKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C(=O)O)C(F)(F)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method Using Sulfur Tetrafluoride (SF4)

- Procedure : 4-Piperidine carboxylic acid is reacted in a stainless steel autoclave with sulfur tetrafluoride in the presence of solvents such as trichloromethane (chloroform) and anhydrous hydrofluoric acid.

- Conditions : The mixture is stirred and heated to temperatures ranging from 65°C to 95°C for 3–4 hours.

- Workup : After cooling, the reaction mixture is neutralized with sodium hydroxide to pH 10, followed by extraction with chloroform or dichloromethane.

- Yield and Purity : This method yields 4-(trifluoromethyl)piperidine-4-carboxylic acid with purities above 95% and yields ranging from approximately 54% to 80% depending on exact conditions (temperature, solvent ratios, reaction time).

| Parameter | Typical Value |

|---|---|

| Starting material | 4-Piperidine carboxylic acid |

| Fluorinating agent | Sulfur tetrafluoride (SF4) |

| Solvent | Trichloromethane + HF or DCM + HF |

| Temperature | 65–95 °C |

| Reaction time | 3–4 hours |

| Yield | 54–80% |

| Purity | >95% |

Introduction of the Trifluoroacetyl Group at the Nitrogen

Once the 4-(trifluoromethyl)piperidine-4-carboxylic acid is obtained, the nitrogen atom is selectively acylated with trifluoroacetyl groups.

Method Using Trifluoroacetic Anhydride

- Procedure : The piperidine derivative is dissolved in an organic solvent such as toluene, xylene, trimethylbenzene, methyl tert-butyl ether (MTBE), or methylene dichloride.

- Reaction : Trifluoroacetic anhydride is slowly added under cooling (0°C), followed by addition of pyridine as a base to catalyze the acylation.

- Conditions : The mixture is warmed to 40–60°C and stirred for 24–48 hours to complete the reaction.

- Workup : Water is added at low temperature, and the mixture is warmed to 45–60°C for 1–4 hours to hydrolyze any side products. The organic phase is separated, washed, dried, and concentrated to isolate the trifluoroacetylated product.

| Parameter | Typical Value |

|---|---|

| Solvent | Toluene, xylene, MTBE, or DCM |

| Acylating agent | Trifluoroacetic anhydride |

| Base | Pyridine |

| Temperature | 0°C (addition), then 40–60 °C (reaction) |

| Reaction time | 24–48 hours |

| Workup | Water addition, extraction, drying |

Representative Experimental Data

- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra typically show multiplets for piperidine ring protons in the 3.4–3.9 ppm range and signals for methylene groups around 2.1–2.4 ppm.

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight (calculated 293.16 g/mol for the target compound).

- Purification : Products are often purified by extraction, drying over sodium sulfate, and concentration under reduced pressure. Sometimes salt formation (e.g., oxalate salt) is used to isolate the compound as a solid.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Product/Intermediate | Yield & Purity |

|---|---|---|---|

| Fluorination of 4-piperidine carboxylic acid | SF4, trichloromethane + HF, 65–95°C, 3–4 h | 4-(Trifluoromethyl)piperidine-4-carboxylic acid | 54–80% yield, >95% purity |

| Acylation with trifluoroacetic anhydride | Trifluoroacetic anhydride, pyridine, toluene, 0–60°C, 24–48 h | 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | High purity, isolated as oil or salt |

Additional Notes on Preparation

- The use of anhydrous hydrofluoric acid and sulfur tetrafluoride requires specialized equipment and safety precautions due to their corrosive and toxic nature.

- Reaction times and temperatures must be carefully controlled to avoid side reactions and degradation.

- The trifluoroacetylation step benefits from slow addition and temperature control to improve selectivity and yield.

- Salt formation (e.g., oxalate salts) can improve isolation and handling of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.

Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The search results provided do not contain information regarding the applications of "1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid". However, they do provide information on similar compounds, which can be used to infer the potential applications of the specified compound.

Here's what can be gathered from the search results:

1-(Trifluoroacetyl)piperidine-4-carboxylic acid

This compound, closely related to the query compound, has the molecular formula C8H10F3NO3 and a molecular weight of 225.16 g/mol . Its synonyms include 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid and 1-(trifluoroacetyl)-4-piperidinecarboxylic acid .

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid

This compound is studied for its role as a pharmacophore in drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for designing new pharmaceuticals. Research indicates it exhibits promising biological activities, particularly in oncology and neurology. Derivatives of this compound can inhibit tumor growth in specific cancer cell lines, suggesting its potential as an anticancer agent, and preliminary research indicates neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

2-(4-Trifluoromethyl-phenyl)thiazole-4-carboxylic acid

This compound is utilized in pharmaceutical development as a key intermediate in the synthesis of anti-inflammatory and antimicrobial agents . It is also used in agricultural chemistry to enhance the effectiveness of pesticides and herbicides . Additionally, it is incorporated into polymers and coatings for improved thermal stability and chemical resistance and acts as a valuable tool in studying biological pathways, especially in enzyme inhibition and receptor binding studies, aiding in drug discovery .

Tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

This is another related compound .

Given the information on related compounds, potential applications of this compound could include:

- Pharmaceutical Development: As an intermediate in synthesizing pharmaceuticals, potentially with anti-inflammatory, antimicrobial, anticancer, or neuroprotective properties.

- Agrochemicals: In the formulation of agrochemicals.

- Material Science: For creating polymers and coatings with improved thermal stability and chemical resistance.

- Biochemical Research: In studying biological pathways, enzyme inhibition, and receptor binding for drug discovery.

Mechanism of Action

The mechanism by which 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity: The dual trifluoromethyl groups in the target compound increase its log P compared to non-fluorinated analogues (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) .

- Solubility : Fluorination generally reduces aqueous solubility. The target compound’s solubility is expected to be lower than that of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -3.3) .

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, giving the target compound a longer half-life than compounds with labile substituents (e.g., ethoxycarbonyl) .

Biological Activity

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is a synthetic compound characterized by a piperidine ring with trifluoroacetyl and trifluoromethyl substituents. Its unique fluorinated structure enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C₉H₉F₆N₁O₃

- Molecular Weight : 293.16 g/mol

The presence of trifluoroacetyl and trifluoromethyl groups significantly influences the compound's lipophilicity, stability, and reactivity. The trifluoroacetyl group acts as an electrophile, facilitating nucleophilic acyl substitution reactions, while the carboxylic acid moiety allows for typical reactions such as esterification and amidation.

Biological Activity

Research indicates that compounds with similar fluorinated groups often exhibit notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects due to its interaction with biological membranes and metabolic pathways.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through interactions with specific receptors or enzymes involved in inflammatory processes.

Interaction Studies

Interaction studies have demonstrated that this compound can bind to various biological targets, potentially modulating their activity. This binding affinity is crucial for understanding its pharmacological profile and therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Trifluoroacetylpiperidine-4-carboxylic acid | C₈H₈F₃N₁O₂ | Lacks trifluoromethyl group |

| 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid | C₉H₉F₃N₁O₂ | Contains an ethyl substituent |

| 1-Trifluoroacetylpiperidine | C₇H₇F₃N₁O₂ | Simpler structure without carboxylic acid |

This comparison highlights the unique combination of both trifluoroacetyl and trifluoromethyl groups in this compound, which may confer distinct chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of fluorinated compounds similar to this compound. For instance, modifications to enhance aqueous solubility while maintaining biological activity have been explored. One study indicated that introducing polar functionalities could improve solubility without compromising metabolic stability or activity against specific biological targets .

Q & A

Basic: What are the key spectroscopic characteristics for confirming the structure of 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid?

Methodological Answer:

To confirm the structure, ¹H NMR and ¹⁹F NMR are critical. For analogous piperidine-trifluoromethyl derivatives, key NMR signals include:

- ¹H NMR : Peaks for piperidine protons (δ 3.25–1.51 ppm, multiplet) and aromatic/trifluoroacetyl-associated protons (e.g., δ 8.45–7.51 ppm for coupled aromatic systems) .

- ¹⁹F NMR : Distinct multiplets for trifluoromethyl (CF₃) and trifluoroacetyl (COCF₃) groups. For example, in similar compounds, CF₃ groups resonate at δ -62 to -68 ppm, while COCF₃ appears at δ -70 to -75 ppm .

- Coupling Constants : J-values (e.g., 8.8 Hz for aromatic protons) help confirm spatial arrangements .

Basic: What molecular weight and purity specifications are typically reported for this compound?

Methodological Answer:

The compound has a molecular weight of 293.17 g/mol (C₉H₉F₆NO₃) and is commonly reported with ≥95% purity via HPLC or NMR . For example:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉F₆NO₃ | |

| Molecular Weight | 293.17 g/mol | |

| Purity | 95% (HPLC/NMR) |

Advanced: How can researchers optimize synthesis yields under reductive amination conditions?

Methodological Answer:

Reductive amination of similar piperidine derivatives often involves:

- Reagents : NaBH₃CN (0.5 mmol) in MeOH/AcOH (20:1 ratio) at RT .

- Key Variables :

- pH Control : Acetic acid (0.5 mL) stabilizes intermediates .

- Stoichiometry : A slight excess of piperidine-4-carboxylic acid (1.05 eq) improves yield .

- Yield Optimization : For analogous reactions, yields range from 15% (low) to 39% (moderate) depending on substrate solubility and catalyst choice .

Advanced: What are common impurities in synthesis, and how can they be resolved?

Methodological Answer:

Common impurities include:

- Unreacted Aldehyde : Detected via TLC (Rf ~0.5 in EtOAc/hexane). Remove by silica gel chromatography .

- Trifluoroacetyl Hydrolysis Byproducts : Monitor via ¹⁹F NMR for unexpected CF₃ or COOH signals. Use anhydrous conditions to suppress hydrolysis .

- Diastereomers : Resolved using chiral HPLC (e.g., Chiralpak IA column) .

Methodological: Which analytical techniques are most effective for purity assessment?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (e.g., 95% acetonitrile/water) detect impurities <1% .

- NMR : ¹⁹F NMR quantifies trifluoromethyl groups and detects hydrolyzed byproducts .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 294.17) and fragmentation patterns .

Data Contradiction: How to address discrepancies in reported reaction yields for similar compounds?

Methodological Answer:

Yield variations (e.g., 15% vs. 39%) arise from:

- Catalyst Choice : Pd(OAc)₂/XPhos improves coupling efficiency vs. non-catalytic methods .

- Reaction Scale : Milligram-scale reactions (0.27 mmol) often underperform vs. optimized larger batches .

- Purification : Column chromatography vs. recrystallization impacts recovery rates .

Recommendation : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and adjust stoichiometry .

Advanced: How does the trifluoroacetyl group influence the compound’s stability under storage?

Methodological Answer:

The trifluoroacetyl group is prone to hydrolysis in humid conditions. Stability protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.